molecular formula C16H22N4OS B2845103 3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE CAS No. 896707-66-7

3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B2845103
CAS No.: 896707-66-7
M. Wt: 318.44
InChI Key: XCVUAIYYKDFRKR-UHFFFAOYSA-N
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Description

3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a propyl chain, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its combination of a piperidine ring, a propyl chain, and a sulfanylidene group attached to the pyrido[2,3-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-5-10-19(11-6-12)8-3-9-20-15(21)13-4-2-7-17-14(13)18-16(20)22/h2,4,7,12H,3,5-6,8-11H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVUAIYYKDFRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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